5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1788846-00-3
VCID: VC4979758
InChI: InChI=1S/C18H18FN3OS2/c19-14-3-4-15-13(8-14)9-16(25-15)17(23)21-10-12-2-1-6-22(11-12)18-20-5-7-24-18/h3-5,7-9,12H,1-2,6,10-11H2,(H,21,23)
SMILES: C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Molecular Formula: C18H18FN3OS2
Molecular Weight: 375.48

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

CAS No.: 1788846-00-3

Cat. No.: VC4979758

Molecular Formula: C18H18FN3OS2

Molecular Weight: 375.48

* For research use only. Not for human or veterinary use.

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide - 1788846-00-3

Specification

CAS No. 1788846-00-3
Molecular Formula C18H18FN3OS2
Molecular Weight 375.48
IUPAC Name 5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C18H18FN3OS2/c19-14-3-4-15-13(8-14)9-16(25-15)17(23)21-10-12-2-1-6-22(11-12)18-20-5-7-24-18/h3-5,7-9,12H,1-2,6,10-11H2,(H,21,23)
Standard InChI Key KXQDGVZOXGTZSZ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F

Introduction

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that combines a benzo[b]thiophene core with a thiazole and piperidine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several key steps, requiring careful control of temperature and pH to ensure high yields and purity of the final product. Solvents such as dimethyl sulfoxide or acetonitrile may be used to facilitate the reactions.

Biological Activities and Potential Applications

The compound's mechanism of action involves interaction with biological targets at the molecular level. The presence of the thiazole ring enhances binding interactions with specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways relevant to disease states. It may interact with neurotransmitter systems or enzymes involved in disease processes, and its fluorine substitution may improve binding affinity due to increased lipophilicity.

Potential Applications:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting various diseases, including cancer and bacterial infections.

  • Pharmacological Properties: The benzo[b]thiophene derivatives are known for their diverse pharmacological properties.

Future Research Directions:

  • In Vivo Studies: To evaluate its efficacy and safety in animal models.

  • Mechanistic Studies: To understand its precise mechanism of action at the molecular level.

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